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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

Cat. No.: S007595

The primary circulating metabolite, M8, shows antiviral activity comparable to the parent drug, while

metabolite M1 is significantly less active [1].

Table 1: In Vitro Antiviral Efficacy of Nelfinavir and Key Metabolites

Compound HIV-1 Strain Cell Line ECso (nM) Reference | Assay Type
Nelfinavir RF CEM-SS 30 [1] (Antiviral assay)
Metabolite M8 RF CEM-SS 34 [1] (Antiviral assay)
Metabolite M1 RF CEM-SS 151 [1] (Antiviral assay)
Nelfinavir B MT-2 60 [1] (Antiviral assay)
Metabolite M8 B MT-2 86 [1] (Antiviral assay)
Metabolite M1 B MT-2 653 [1] (Antiviral assay)

Table 2: Plasma Concentrations and Protein Binding Steady-state data from HIV-positive patients (750
mg nelfinavir three times daily) [1]
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Compound Mean Plasma Concentration (pM) Protein Binding (%)
Nelfinavir (Parent) 1.73-4.96 ~98%

Metabolite M8 (Active) 0.55-1.96 ~98%

Metabolite M1 0.09-0.19 Not Reported

Experimental Protocols

In Vitro Antiviral Assay

This protocol determines the concentration of a compound that inhibits HIV-induced cytopathic effects by

50% (ECso) [1].

e Cell Lines: CEM-SS cells (for HIV-1 strain RF) or MT-2 cells (for HIV-1 strain 11IB).

¢ Virus Infection: Cells are infected with HIV-1 at a pre-optimized multiplicity of infection (MOI).

e Compound Incubation: Serial dilutions of nelfinavir, M8, or M1 are added to infected cells. Include
untreated infected cells (virus control) and uninfected cells (cell control).

¢ Incubation Period: Cultures are incubated for a set period (e.g., 4-6 days) until significant cytopathic
effect is observed in the virus control.

¢ Viability Measurement: Cell viability is quantified using a colorimetric or fluorometric assay like MTT
or XTT.

e ECso Calculation: The ECso is calculated from the dose-response curve as the compound
concentration that protects 50% of cells from the viral cytopathic effect.

Spectrophotometric Determination in Bulk and Dosage Forms

This method is suitable for quality control of raw materials and formulated products [2].

¢ Principle: The method is based on the oxidation of nelfinavir by an excess of an oxidant, with
subsequent estimation of the unreacted oxidant using a chromogenic reagent.
¢ Reagents:
o Oxidants: N-Bromosuccinimide (NBS) or Chloramine-T (CAT).
o Acidic Medium: Hydrochloric acid (HCI).
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o Chromogenic Reagents: Celestine blue (CB), Gallocyanine (GC), or p-N-methyl aminophenol

sulphate (PMAP)-sulphanilamide (SA) reagent.
e Procedure (Method A with NBS and CB):

o Oxidation: Treat a known quantity of nelfinavir standard or sample with a measured excess of
NBS in an acidic medium.

o Quenching & Color Development: After a set time, add a solution of Celestine blue to react
with the residual, unreacted NBS.

o Measurement: Measure the absorbance of the resulting colored complex at its wavelength of
maximum absorption (Amax).

o Calibration: Construct a calibration curve of absorbance versus concentration of nelfinavir,
which should obey Beer's law. The concentration of unknown samples is determined from this
curve.

e Performance: Reported recovery ranges from 99.3% to 100.5% [2].

Pathway and Workflow Visualizations

HIV-1 Protease Inhibition by Nelfinavir

This diagram illustrates the mechanism of action of nelfinavir within the viral life cycle.
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Click to download full resolution via product page

Metabolic Pathway and Analysis of Nelfinavir

This diagram summarizes the primary metabolic fate of nelfinavir and the methods used to study it.
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Key Research Implications

e Contribution of M8: The active metabolite M8 achieves appreciable plasma concentrations and
possesses similar in vitro antiviral activity to the parent drug, suggesting it contributes to the overall
antiviral efficacy of nelfinavir therapy [1].

e Consideration in Resistance: The similar ECso of nelfinavir and M8 implies that the development of
viral resistance could potentially affect both the parent drug and its key active metabolite.

¢ Analytical Method Selection: While LC-MS/MS is essential for sensitive pharmacokinetic and
metabolite profiling in plasma, simpler spectrophotometric methods remain reliable for quality control
of raw materials and dosage forms [2] [1].

Important Notes on Clinical and Research Use

¢ Current Clinical Status: Guidelines no longer recommend nelfinavir for the treatment of HIV
infection due to its inferior virologic efficacy and toxicity profile compared to modern antiretroviral
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agents [3].

¢ In Vitro to In Vivo Translation: While in vitro data is crucial, in vivo efficacy is influenced by
additional factors including protein binding, which is approximately 98% for both nelfinavir and M8,
significantly reducing the free, active fraction of the drug [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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